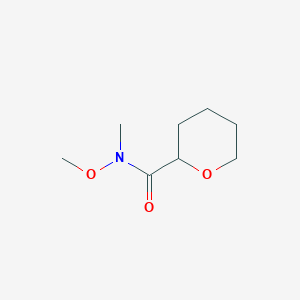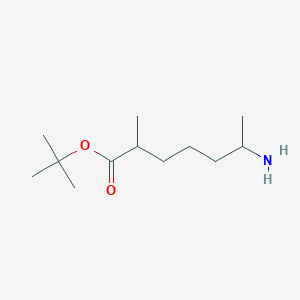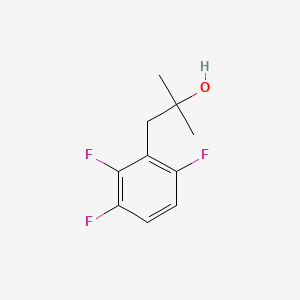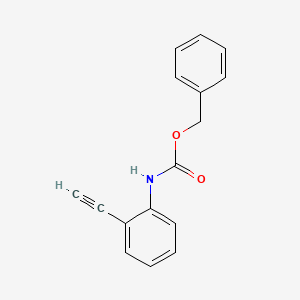![molecular formula C13H13Cl2NS B15308482 Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine](/img/structure/B15308482.png)
Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine is a compound that belongs to the class of aromatic amines and contains a thienyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine typically involves the reaction of benzylamine with 2-(2,5-dichlorothiophen-3-yl)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease and depression.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. In the context of its potential therapeutic applications, the compound may interact with neurotransmitter receptors or enzymes involved in neurological pathways. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate: Another compound containing the 2,5-dichlorothiophen-3-yl group, but with different functional groups attached.
3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides: Compounds with similar aromatic structures but different functional groups and potential biological activities.
Uniqueness
Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine is unique due to its specific combination of the benzylamine and 2,5-dichlorothiophen-3-yl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H13Cl2NS |
|---|---|
Peso molecular |
286.2 g/mol |
Nombre IUPAC |
N-benzyl-2-(2,5-dichlorothiophen-3-yl)ethanamine |
InChI |
InChI=1S/C13H13Cl2NS/c14-12-8-11(13(15)17-12)6-7-16-9-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2 |
Clave InChI |
MAAJDVFFKLJTJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNCCC2=C(SC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15308400.png)


![1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid](/img/structure/B15308418.png)


![2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15308450.png)




![2-chloro-N-[(2,4-dichlorophenyl)methyl]-5-(methylamino)benzamide](/img/structure/B15308469.png)


